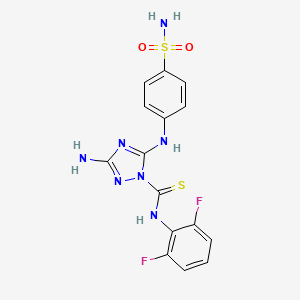
3-Amino-N-(2,6-difluorophenyl)-5-((4-sulfamoylphenyl)amino)-1H-1,2,4-triazole-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cdk1/2 Inhibitor III, also known as 5-Amino-3-((4-(aminosulfonyl)phenyl)amino)-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide, is a small molecule inhibitor that targets cyclin-dependent kinases 1 and 2. These kinases play crucial roles in cell cycle regulation, making them important targets for cancer therapy. The compound is primarily used in research settings to study cell cycle dynamics and the effects of kinase inhibition on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdk1/2 Inhibitor III involves multiple steps, starting with the preparation of the core triazole structure. The key steps include:
Formation of the triazole ring: This is typically achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity
Industrial Production Methods
While specific industrial production methods for Cdk1/2 Inhibitor III are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions
Cdk1/2 Inhibitor III undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that can be used for further studies or applications .
科学的研究の応用
Cdk1/2 Inhibitor III has a wide range of applications in scientific research:
Chemistry: Used to study the effects of kinase inhibition on chemical reactions and molecular interactions.
Biology: Employed in cell biology to investigate cell cycle regulation, apoptosis, and cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting cyclin-dependent kinases .
作用機序
Cdk1/2 Inhibitor III exerts its effects by competitively inhibiting the ATP-binding sites of cyclin-dependent kinases 1 and 2. This inhibition prevents the phosphorylation of target proteins, thereby blocking cell cycle progression at the G1 phase. The compound specifically targets the kinase-cyclin complexes, disrupting their activity and leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Roscovitine: Inhibits multiple cyclin-dependent kinases, including CDK1, CDK2, CDK5, CDK7, and CDK9.
Dinaciclib: Targets CDK1, CDK2, CDK5, and CDK9 with high potency.
Palbociclib: Specifically inhibits CDK4 and CDK6, used in breast cancer treatment
Uniqueness
Cdk1/2 Inhibitor III is unique due to its high selectivity for CDK1 and CDK2, making it a valuable tool for studying these specific kinases without significant off-target effects. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as a therapeutic agent .
特性
分子式 |
C15H13F2N7O2S2 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
3-amino-N-(2,6-difluorophenyl)-5-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-14(22-13(18)23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) |
InChIキー |
UPNMPXFYMWBVBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)N)NC3=CC=C(C=C3)S(=O)(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


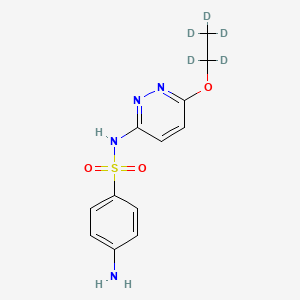
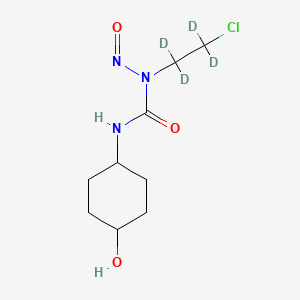
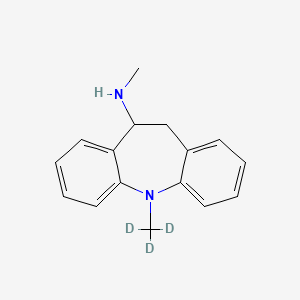
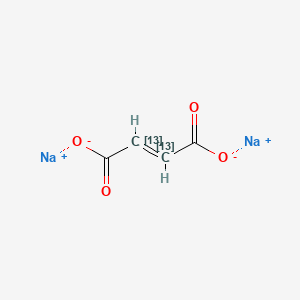
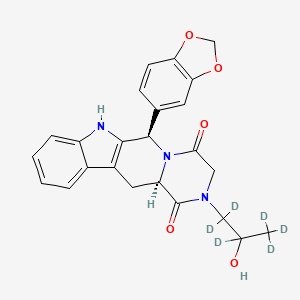
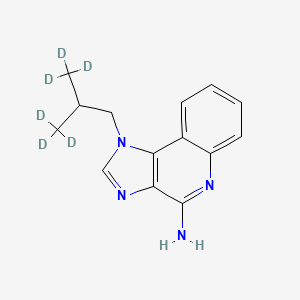
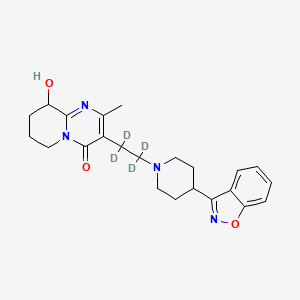
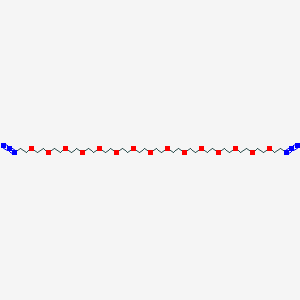
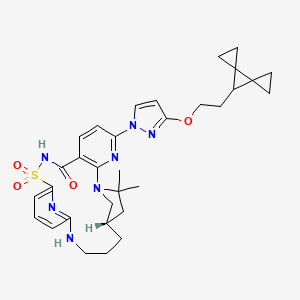

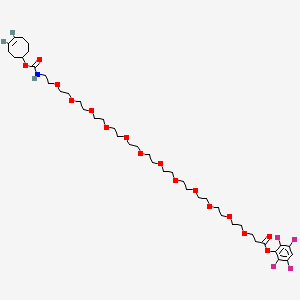
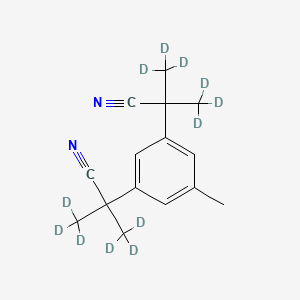
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
![(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine](/img/structure/B12423703.png)
